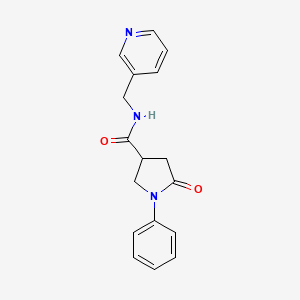

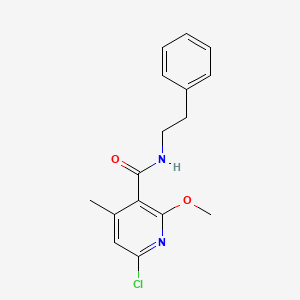

![molecular formula C15H19ClN2O3S B5526867 1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)

1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar piperazine derivatives often involves multiple steps including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is achieved through a sequence of these reactions starting from 2,6-dichloro-nitrobenzene and piperazine, yielding a total of 48.2% (Quan, 2006). Similarly, Mai (2005) synthesized 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, achieving an overall yield of 45.7% (Mai, 2005).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is typically conducted using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The structure of similar compounds, like 1-(2,3-dichlorophenyl)piperazine, is confirmed through these techniques, providing detailed insights into their molecular frameworks (Quan, 2006).

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Intermediates

Piperazine derivatives are synthesized for various pharmaceutical applications, serving as intermediates in the production of drugs. For example, the synthesis process of 1-(2,3-dichlorophenyl)piperazine, a related compound, involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, yielding a total of 48.2% (Quan, 2006). Such detailed synthesis methods highlight the complex chemistry involved in developing piperazine-based pharmaceutical intermediates.

Antimicrobial and Antifungal Activities

Research into piperazine derivatives has shown promising antimicrobial and antifungal properties. A study on 1,2,4-triazole derivatives bearing piperazine amide moiety revealed significant antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, a known anticancer drug (Yurttaş et al., 2014). Another study synthesized pyridine derivatives incorporating piperazine, which demonstrated variable and modest antimicrobial activity against several bacteria and fungi strains (Patel et al., 2011).

Anticonvulsant and Antitumor Activities

Piperazine derivatives have also been explored for their potential in treating neurological conditions and cancer. The synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives and their evaluation for anticonvulsant activity provided insights into their therapeutic potential in epilepsy management (Aytemi̇r et al., 2004). Additionally, compounds with a piperazine base have shown excellent in vitro and in vivo anticancer activity with low toxicity, highlighting their potential in anticancer drug development (Jiang et al., 2007).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-4-(2-hydroxy-4-methylsulfanylbutanoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3S/c1-22-8-5-13(19)15(21)17-6-7-18(14(20)10-17)12-4-2-3-11(16)9-12/h2-4,9,13,19H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODYDJYFHFQIDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)

![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)

![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)